Imidazol-1-yl-acetic Acid-d2 Hydrochloride

描述

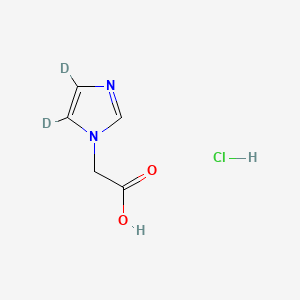

Imidazol-1-yl-acetic Acid-d2 Hydrochloride is a deuterated derivative of imidazol-1-yl-acetic acid hydrochloride. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. The compound is known for its stability and unique chemical properties, which make it a valuable tool in both academic and industrial research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Imidazol-1-yl-acetic Acid-d2 Hydrochloride typically involves the N-alkylation of imidazole with tert-butyl chloroacetate, followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride . This method is efficient and practical, providing a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: Imidazol-1-yl-acetic Acid-d2 Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the imidazole ring.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

科学研究应用

Imidazol-1-yl-acetic Acid-d2 Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a stable isotope-labeled compound in NMR spectroscopy to study molecular structures and dynamics.

Biology: The compound can be used in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the development of new materials and catalysts, as well as in the production of fine chemicals.

作用机制

The mechanism of action of Imidazol-1-yl-acetic Acid-d2 Hydrochloride involves its interaction with various molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The deuterium atoms in the compound can also affect the rate of chemical reactions, providing insights into reaction mechanisms and kinetics.

相似化合物的比较

Imidazol-1-yl-acetic Acid Hydrochloride: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.

Zoledronic Acid: A bisphosphonate derivative that includes an imidazole ring, used in the treatment of bone diseases.

Metronidazole: An antibiotic and antiprotozoal medication that contains an imidazole ring, used to treat various infections.

Uniqueness: Imidazol-1-yl-acetic Acid-d2 Hydrochloride is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy and other analytical techniques. This isotopic labeling provides distinct advantages in tracing and studying molecular interactions and pathways.

生物活性

Imidazol-1-yl-acetic acid-d2 hydrochloride is a deuterated derivative of imidazol-1-yl-acetic acid, a compound recognized for its significant biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Overview of this compound

Imidazol-1-yl-acetic acid is an endogenous metabolite with a molecular formula of and a molecular weight of approximately 126.113 g/mol. The compound has been synthesized through various methods, including N-alkylation and ester cleavage techniques, which are essential for its application in pharmaceutical synthesis, particularly in the production of zoledronic acid, a potent bisphosphonate used in treating osteoporosis and other bone diseases .

Antimicrobial Properties

Research has indicated that imidazol-1-yl-acetic acid exhibits notable antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Anticancer Activity

Imidazol-1-yl-acetic acid has shown promising anticancer properties in preclinical studies. It was found to inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| PC3 (Prostate Cancer) | 15.0 | G2/M phase arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of cell proliferation |

Neuroprotective Effects

Imidazol-1-yl-acetic acid also exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Case Studies and Research Findings

- Antimicrobial Study : In a controlled experiment, imidazol-1-yl-acetic acid was tested against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone of up to 20 mm, showcasing its potential as a broad-spectrum antimicrobial agent .

- Cancer Cell Proliferation : A comparative study involving various imidazole derivatives highlighted that imidazol-1-yl-acetic acid had superior anticancer activity compared to its non-deuterated counterpart, suggesting that deuteration may enhance its biological efficacy .

- Neuroprotection : In an in vitro model of oxidative stress-induced neuronal damage, treatment with imidazol-1-yl-acetic acid resulted in a significant decrease in reactive oxygen species (ROS) levels, indicating its protective role against oxidative damage .

属性

IUPAC Name |

2-(4,5-dideuterioimidazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H/i1D,2D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZJSYXGKHQHRA-PRDLOPAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C=N1)CC(=O)O)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662035 | |

| Record name | [(4,5-~2~H_2_)-1H-Imidazol-1-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185102-88-8 | |

| Record name | [(4,5-~2~H_2_)-1H-Imidazol-1-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。